molecular formula C10H16O3 B8403303 1-(3-Oxo-propyl)cyclopentanecarboxylic acid methyl ester

1-(3-Oxo-propyl)cyclopentanecarboxylic acid methyl ester

Cat. No.: B8403303
M. Wt: 184.23 g/mol
InChI Key: RPERDYNFGCRTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Oxo-propyl)cyclopentanecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 1-(3-oxopropyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-13-9(12)10(7-4-8-11)5-2-3-6-10/h8H,2-7H2,1H3

InChI Key

RPERDYNFGCRTRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-but-3-enyl-cyclopentanecarboxylic acid methyl ester (4 g, 21.5 mmol) in Isopropanol (35 mL) was added a solution of sodium periodate (10.1 g, 47.3 mmol) in H2O (35 mL) followed by the addition of osmium tetroxide (16 mg, 0.065 mmol). More Isopropanol (30 mL) and H2O (35 mL) were added and the resulting suspension was stirred for 24 hours and then poured onto ice/H2O (200 mL) and extracted with EtOAc (2×200 mL). The organic solutions were combined and dried over Na2SO4, filtered and concentrated to provide a crude oil which was purified by flash column chromatography (10 to 60% EtOAc/heptane) to provide 2.27 g (57% yield over two steps) of the title compound as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
57%

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